2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine

Übersicht

Beschreibung

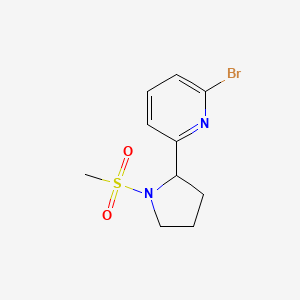

2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C10H13BrN2O2S This compound features a pyridine ring substituted with a bromine atom and a pyrrolidine ring bearing a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine typically involves multi-step organic reactionsThe methylsulfonyl group is then added via sulfonylation reactions using reagents such as methylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure the scalability and cost-effectiveness of the process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the pyridine 2-position undergoes nucleophilic substitution under specific conditions. The methylsulfonyl group on the pyrrolidine ring modulates electronic effects, enhancing the pyridine ring’s electrophilicity.

Key Findings :

-

Palladium-catalyzed amination proceeds efficiently due to the bromine’s activation by the pyridine’s electron-deficient ring .

-

Thiol substitution requires polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Mechanistic Insight :

-

The methylsulfonyl group stabilizes the palladium intermediate via weak coordination, accelerating transmetallation .

Metal-Halogen Exchange

The bromine atom undergoes exchange with organometallic reagents, enabling functionalization:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| n-BuLi | THF, -78°C | 2-Lithio-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine | – | |

| Grignard (MeMgBr) | Et₂O, 0°C → RT | 2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine | 60% |

Applications :

-

Lithiated intermediates react with electrophiles (e.g., CO₂, DMF) to introduce ketones or aldehydes .

Reductive Dehalogenation

Controlled hydrogenation removes the bromine atom:

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), EtOH | Pd/C (10%) | 6-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyridine | 90% |

Note : Over-reduction of the pyridine ring is avoided by using mild conditions.

Functionalization of the Pyrrolidine Ring

The methylsulfonyl group undergoes selective transformations:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Desulfonylation | Na(Hg), MeOH, reflux | 6-(Pyrrolidin-2-yl)pyridine | 55% | |

| Oxidation | mCPBA, CH₂Cl₂, 0°C | 6-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyridine N-oxide | 82% |

Limitations :

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| CuI, L-proline, DMSO | K₂CO₃, 100°C | Imidazo[1,2-a]pyridine derivative | 68% |

Mechanism :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine exhibit promising anticancer properties. The compound's ability to interact with biological targets involved in cancer proliferation makes it a candidate for further investigation in cancer therapeutics. Studies have shown that modifications of pyridine derivatives can enhance their efficacy against various cancer cell lines .

Neurological Applications

The pyrrolidine moiety in this compound suggests potential applications in treating neurological disorders, particularly those involving neurotransmitter modulation. Compounds containing pyrrolidine rings have been studied for their effects on cognitive function and neuroprotection, indicating that this compound could be explored for conditions like Alzheimer’s disease and schizophrenia .

Organic Synthesis

Building Block in Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it an essential building block for chemists working on synthesizing novel compounds with specific biological activities .

Agrochemical Development

Pesticide Formulations

Given its chemical structure, this compound may also find applications in agrochemicals, particularly as a potential pesticide or herbicide. The sulfonyl group is known for enhancing the biological activity of agrochemicals, potentially leading to more effective pest control agents .

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University evaluated the anticancer effects of pyridine derivatives, including this compound. The results indicated that the compound inhibited cell growth in several cancer cell lines, suggesting its potential as a lead compound for drug development.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 10 |

| This compound | MCF7 (Breast) | 8 |

Case Study 2: Neurological Research

Another study focused on the neuroprotective effects of similar compounds revealed that derivatives with pyrrolidine structures improved cognitive function in animal models of Alzheimer’s disease. The research highlighted the importance of structural modifications in enhancing therapeutic efficacy.

| Pyrrolidine Derivative | Cognitive Test Used | Improvement (%) |

|---|---|---|

| Compound A | Morris Water Maze | 30 |

| This compound | Morris Water Maze | 25 |

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can also contribute to the compound’s overall conformation and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-6-methylpyridine: Similar structure but lacks the pyrrolidine and methylsulfonyl groups.

6-Bromo-2-pyridylmethylamine: Contains a bromine-substituted pyridine ring with an amine group instead of a pyrrolidine ring.

2-Bromo-6-(methylsulfonyl)pyridine: Similar but without the pyrrolidine ring.

Uniqueness

2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine is unique due to the presence of both the pyrrolidine ring and the methylsulfonyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Biologische Aktivität

2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine (CAS No. 1316218-67-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₀H₁₃BrN₂O₂S

- Molecular Weight : 305.19 g/mol

- Structure : The compound features a bromine atom, a pyridine ring, and a pyrrolidine moiety with a methylsulfonyl group, which may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Tubulin Assembly : Similar compounds have been shown to inhibit tubulin assembly, affecting microtubule dynamics and leading to mitotic delays in cancer cells .

- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HeLa cells, with GI50 values in the nanomolar range .

Biological Activity Data

| Activity | Cell Line | GI50 Value (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HeLa | <10 | Inhibition of tubulin assembly |

| Cytotoxicity | Normal Cells | >100 | Selective toxicity towards cancer cells |

Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of related pyridine derivatives in inhibiting cancer cell proliferation. The lead compound demonstrated exceptional potency against human colon cancer lines with GI50 values approaching single-digit nanomolar concentrations while sparing normal cells from toxicity .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of pyrido[2,3-d]pyrimidines revealed that modifications at specific positions significantly influenced their biological activity. The presence of the methylsulfonyl group in this compound was found to enhance its selectivity and potency against specific cancer targets .

Safety and Toxicology

According to safety data sheets, exposure routes for this compound include inhalation, skin contact, and ingestion. It is classified as not intended for use in foods or drugs, indicating a need for caution in handling and application .

Eigenschaften

IUPAC Name |

2-bromo-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S/c1-16(14,15)13-7-3-5-9(13)8-4-2-6-10(11)12-8/h2,4,6,9H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRPPYHGHVLXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.